Molecular Weight and Lipophilicity Differentiation from Non-Brominated Analog
The presence of a bromine atom at the 4-position of the 2-phenyl ring distinguishes CAS 394226-26-7 from its non-brominated analog 3-((4-nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine (CAS 295363-15-4). The bromine substitution increases molecular weight from 347.39 to 426.29 Da and introduces a heavy atom that enhances X-ray scattering for crystallography and alters logP, potentially improving membrane permeability in cell-based assays . Brominated aromatic compounds in the imidazo[1,2-a]pyridine series have been specifically identified as privileged substrates for structure-based drug design due to anomalous dispersion in protein crystallography [1].
| Evidence Dimension | Molecular weight and halogen content |
|---|---|
| Target Compound Data | MW 426.29 Da; contains 1 bromine atom at C-2 phenyl ring |
| Comparator Or Baseline | 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine (CAS 295363-15-4): MW 347.39 Da; no halogen |
| Quantified Difference | ΔMW = +78.9 Da (+22.7%) |
| Conditions | Calculated molecular weights based on molecular formula (C19H12BrN3O2S vs. C19H13N3O2S) |
Why This Matters
The bromine atom provides anomalous scattering for protein crystallography phasing and serves as a synthetic handle for Pd-catalyzed cross-coupling, enabling library diversification not possible with the non-halogenated analog.
- [1] AstraZeneca AB. (2010) Novel Heteroaryl Substituted Imidazo [1,2-A] Pyridine Derivatives. US Patent Application US2010/0092385A1. Published April 15, 2010. Available at: https://www.freepatentsonline.com/y2010/0092385.html View Source
